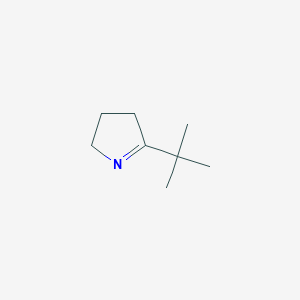
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride
Descripción general
Descripción
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride, also known as MP-809, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MP-809 is a selective dopamine D2 receptor partial agonist that has been shown to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride involves its selective binding to dopamine D2 receptors in the brain. 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride acts as a partial agonist, meaning it activates the receptor to a lesser extent than the full agonist dopamine. This partial activation of the receptor leads to an increase in dopamine release in the brain, which is associated with the therapeutic effects observed in various disorders.
Biochemical and Physiological Effects:
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase dopamine release in the striatum, which is associated with the positive effects observed in Parkinson's disease. 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has also been shown to decrease dopamine release in the prefrontal cortex, which is associated with the negative symptoms observed in schizophrenia. Additionally, 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has been shown to decrease drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has several advantages for lab experiments, including its high purity and selectivity for dopamine D2 receptors. However, its limited solubility in water and low stability in solution can make it challenging to work with. Additionally, the cost of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride can be a limiting factor for some research groups.
Direcciones Futuras
There are several future directions for research on 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride. One potential direction is the development of more potent and selective dopamine D2 receptor partial agonists. Additionally, the potential applications of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride in other neurological and psychiatric disorders, such as depression and anxiety, warrant further investigation. Finally, the development of novel drug delivery methods for 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride could potentially overcome some of the limitations associated with its solubility and stability.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has been extensively studied for its potential applications in various neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, schizophrenia, and drug addiction. 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride has been shown to increase dopamine release in the brain, which is associated with the positive effects observed in these disorders.
Propiedades
IUPAC Name |
4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;;/h1-5,17H,6-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACPPIWOHWVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178505 | |
| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |
CAS RN |
23804-64-0 | |
| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023804640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-phenethylpiperidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate](/img/structure/B1621850.png)

![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride](/img/structure/B1621853.png)
![N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621854.png)
![2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene](/img/structure/B1621855.png)
![[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate](/img/structure/B1621856.png)

![2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621859.png)
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea](/img/structure/B1621860.png)


